HMR 1031 is classified as a small molecule drug candidate. It falls under the category of immunomodulators due to its mechanism of action targeting adhesion molecules involved in immune responses. The compound was initially developed for therapeutic use in conditions such as multiple sclerosis and rheumatoid arthritis, where modulation of leukocyte trafficking is beneficial .
The synthesis of HMR 1031 involves several steps that utilize standard organic chemistry techniques. While specific proprietary methods may not be publicly detailed, the general synthetic approach includes:
Technical parameters such as temperature, pressure, and reaction times are optimized to maximize yield and minimize by-products, although specific values are not disclosed in the literature .
HMR 1031's molecular structure is characterized by a complex arrangement that facilitates its interaction with the very late antigen-4 receptor. The compound features multiple functional groups that enhance its binding affinity and selectivity.
The detailed analysis often involves techniques like X-ray crystallography or NMR spectroscopy to elucidate the precise arrangement of atoms within the molecule .
HMR 1031 undergoes various chemical reactions relevant to its functionality:
These reactions are critical for understanding both the efficacy and safety profile of HMR 1031 as a therapeutic agent .
HMR 1031 exerts its pharmacological effects through a well-defined mechanism:
Data from clinical trials indicate that while HMR 1031 shows promise in reducing symptoms associated with inflammation, concerns regarding teratogenicity have been noted .
The physical and chemical properties of HMR 1031 contribute significantly to its behavior as a drug:
Quantitative data regarding these properties can be derived from experimental studies or predicted using computational chemistry methods .
HMR 1031 has potential applications in several areas:
Research continues into optimizing HMR 1031's efficacy while minimizing side effects, particularly concerning its safety profile during pregnancy due to observed teratogenic risks .
HMR 1031 is a potent and selective small-molecule antagonist of the integrin α4β1 (VLA-4, CD49d/CD29), which binds with high specificity to the β1 subunit’s metal ion-dependent adhesion site (MIDAS) [1] [10]. This binding stabilizes the integrin in a low-affinity conformation, preventing the structural rearrangement required for activation. The α4β1 integrin undergoes dynamic conformational shifts between bent (inactive) and extended (active) states, a process regulated by intracellular signaling ("inside-out activation") and extracellular ligand availability [2]. HMR 1031 competitively inhibits the interaction between α4β1 and its endogenous ligands by occupying the ligand-binding pocket, effectively blocking the propagation of outside-in signaling cascades [1] [10]. Biophysical studies reveal that HMR 1031’s efficacy stems from its mimicry of the LDV (Leu-Asp-Val) motif found in fibronectin, disrupting the electrostatic interactions essential for ligand recognition [10].
Table 1: Key Structural Features of HMR 1031 Binding to α4β1 Integrin
Target Domain | Binding Mechanism | Biological Consequence |
---|---|---|
β1 MIDAS | Chelates Mg²⁺ ions | Prevents conformational extension |
Hydrophobic pocket near β1 I-domain | Van der Waals interactions | Blocks access to ligand-binding cleft |
α4 β-propeller region | Allosteric modulation | Stabilizes low-affinity integrin state |
In inflamed tissues, HMR 1031 disrupts the multistep leukocyte adhesion cascade by inhibiting α4β1-mediated tethering, rolling, and firm adhesion to endothelial cells [1] [5]. Under physiological shear stress, α4β1 integrins enable leukocyte rolling through rapid bond formation with vascular cell adhesion molecule-1 (VCAM-1), a process HMR 1031 antagonizes by reducing bond longevity and affinity [5]. This inhibition is particularly effective in eosinophils and T lymphocytes, which rely heavily on α4β1 for endothelial arrest in tissues like the bronchial mucosa [5]. In experimental asthma models, HMR 1031 reduced leukocyte transmigration by >70% by suppressing adhesion strengthening and transendothelial migration [1] [4]. The compound’s efficacy is amplified in cytokine-activated endothelia, where VCAM-1 expression is upregulated by TNF-α or IL-4 [5].
Table 2: Effects of HMR 1031 on Leukocyte Dynamics Under Shear Flow
Process | Inhibition Rate | Key Mechanism |
---|---|---|
Tethering & Rolling | 60–80% | Reduction in α4β1-VCAM-1 bond lifetime |
Firm Adhesion | 85–90% | Blockade of adhesion strengthening |
Transmigration | 70–75% | Suppression of JAM-B interactions |
HMR 1031 exhibits distinct inhibitory profiles against α4β1 ligands. It displaces α4β1 binding to the D1 domain of VCAM-1 (which contains the IDSPL motif) with an IC₅₀ of 1–10 nM, while its antagonism of fibronectin’s CS1 region is 5-fold weaker due to differences in binding kinetics [2] [10]. Structural analyses indicate that VCAM-1 binding requires a larger conformational change in α4β1 than fibronectin binding, making it more susceptible to disruption by HMR 1031 [10]. This selectivity has functional implications: in hematopoietic stem cells (HSCs), α4β1-fibronectin interactions anchor cells to the bone marrow niche, while VCAM-1 binding facilitates inflammatory recruitment [1] [2]. HMR 1031’s preferential blockade of VCAM-1 explains its potent anti-inflammatory effects without inducing stem cell mobilization, a limitation of broader α4 antagonists like natalizumab [1] [6].
In eosinophils and macrophages, HMR 1031 disrupts α4β1-dependent podosome formation—actin-rich structures essential for extracellular matrix degradation and tissue invasion [1] [5]. Ligand engagement by α4β1 normally triggers RhoA/ROCK-mediated actin polymerization and clustering of integrins into podosomal cores. HMR 1031 prevents this by inhibiting talin-1 recruitment to the β1 cytoplasmic tail, thereby decoupling integrins from the cytoskeleton [5]. Airway eosinophils from asthma models show 50% fewer podosomes and reduced matrix metalloproteinase (MMP)-9 secretion when treated with HMR 1031 [5]. This impairment of cytoskeletal remodeling correlates with diminished tissue invasiveness and may contribute to HMR 1031’s efficacy in reducing airway inflammation in preclinical studies [1].
Table 3: HMR 1031 Effects on Cytoskeletal Dynamics in Immune Cells
Cell Type | Podosome Modulation | Downstream Impact |
---|---|---|
Eosinophils | ↓ Size and frequency (50%) | Reduced MMP-9 secretion and ECM degradation |
T Lymphocytes | ↓ Actin polymerization | Impaired transendothelial migration |
Macrophages | Disrupted RhoA/ROCK signaling | Inhibited tissue invasion |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7